molecular formula C6H3BBrClF2O2 B3241224 3-Bromo-5-chloro-2,6-difluorophenylboronic acid CAS No. 1451393-03-5

3-Bromo-5-chloro-2,6-difluorophenylboronic acid

Cat. No. B3241224
CAS RN: 1451393-03-5
M. Wt: 271.25 g/mol
InChI Key: WWBBHWRZTSBHIS-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2,6-difluorophenylboronic acid is a type of organoboron compound that is often used in organic synthesis . It is a valuable building block in the Suzuki–Miyaura coupling reaction . This compound is also used as a substrate in the model reaction of Suzuki–Miyaura coupling .


Synthesis Analysis

The synthesis of 3-Bromo-5-chloro-2,6-difluorophenylboronic acid involves several steps. One of the key steps is the protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .


Molecular Structure Analysis

The molecular formula of 3-Bromo-5-chloro-2,6-difluorophenylboronic acid is C6H4BBrF2O2 . The molecular weight of this compound is 236.81 .


Chemical Reactions Analysis

3-Bromo-5-chloro-2,6-difluorophenylboronic acid is involved in several chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Other transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Safety and Hazards

3-Bromo-5-chloro-2,6-difluorophenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid breathing vapours, mist, or gas and to ensure adequate ventilation .

Future Directions

The future directions of 3-Bromo-5-chloro-2,6-difluorophenylboronic acid research could involve further development of the protodeboronation process . This could lead to new transformations and applications in organic synthesis. Additionally, more research could be done on the physical and chemical properties of this compound to better understand its behavior and potential uses.

properties

IUPAC Name

(3-bromo-5-chloro-2,6-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BBrClF2O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBBHWRZTSBHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC(=C1F)Br)Cl)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BBrClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-2,6-difluorophenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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